ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a phenylethyl group, and a triazole ring
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, such as enzymes involved in biochemical reactions .
Mode of Action
Similar compounds are known to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Biochemical Pathways
Similar compounds are known to be involved in various metabolic pathways, including the shikimate pathway .
Pharmacokinetics
Similar compounds are known to undergo various metabolic transformations, which can impact their bioavailability .
Result of Action
Similar compounds are known to produce various effects at the molecular and cellular level .
Action Environment
Similar compounds are known to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The specific steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized by reacting 2-phenylethylamine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole compound is then esterified with ethanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: This compound has an amide group instead of an ester group, which can affect its reactivity and biological activity.
Mthis compound: The methyl ester analog may have different solubility and stability properties compared to the ethyl ester.
Phenylethyl 1H-1,2,3-triazole-4-carboxylate: This compound lacks the ethyl group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 1-(2-phenylethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)12-10-16(15-14-12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIAZLCGSAMMFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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